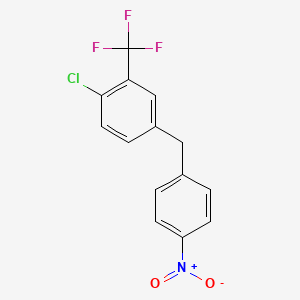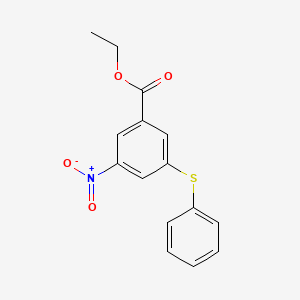![molecular formula C16H6F6N2O B6311092 4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile CAS No. 2088942-46-3](/img/structure/B6311092.png)
4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile
Descripción general
Descripción
4-[3,5-Bis(trifluoromethyl)phenoxy]phthalonitrile, also known as 4-BTP, is an organic compound belonging to the family of phthalonitriles. It is a colorless solid that has a wide range of applications in the field of organic synthesis, due to its versatile reactivity. It is used as a precursor for the synthesis of various organic compounds, such as polymers, dyes, drugs, and agrochemicals. It is also used in the synthesis of biologically active compounds, such as antibiotics and vitamins. In addition, 4-BTP has been used as a starting material for the synthesis of novel compounds with potential biomedical applications.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile and its derivatives show promise in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups were studied, showing that these compounds could act as photosensitizers due to efficient singlet oxygen generation, essential for PDT (Ahmetali et al., 2019). Additionally, various synthesized phthalocyanines exhibited significant biofilm inhibition activity and are considered promising for photodynamic antimicrobial therapies in treating infectious diseases (Farajzadeh et al., 2021).
Synthetic Chemistry and Material Science
The compound's variants have been utilized in synthetic chemistry and material science, contributing to novel synthetic pathways and applications. One such compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was synthesized and confirmed through various characterization techniques, indicating its potential in diverse chemical applications (Hasan & Shalaby, 2016). Furthermore, novel peripherally tetra-substituted phthalocyanine compounds have been synthesized, characterized, and studied for their photophysical properties, shedding light on their potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Propiedades
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F6N2O/c17-15(18,19)11-4-12(16(20,21)22)6-14(5-11)25-13-2-1-9(7-23)10(3-13)8-24/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYLUDPYFGKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)

